molecular formula C12H13Br B2822882 1-Bromo-4-(cyclohex-1-en-1-yl)benzene CAS No. 1605-17-0

1-Bromo-4-(cyclohex-1-en-1-yl)benzene

Cat. No.: B2822882
CAS No.: 1605-17-0
M. Wt: 237.14
InChI Key: ISODRHQFKANYIX-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclohex-1-en-1-yl)benzene is an organic compound with the molecular formula C12H13Br. It is a brominated aromatic compound where a bromine atom is attached to a benzene ring, which is further substituted with a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(cyclohex-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(cyclohex-1-en-1-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(cyclohex-1-en-1-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-4-(cyclohex-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(cyclohex-1-en-1-yl)benzene is unique due to the presence of both a bromine atom and a cyclohexene ring on the benzene ring. This combination imparts distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

1-bromo-4-(cyclohexen-1-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISODRHQFKANYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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